TrkA Kinase Inhibition vs. SERM Activity: Target Engagement Divergence from MU314
The target compound is disclosed in patent WO2015148354 as a TrkA kinase inhibitor, with biological data provided for representative examples demonstrating TrkA inhibition at sub-micromolar concentrations [1]. In contrast, the structurally closest analog MU314, which differs only in the 3-amino substituent (2-cyano-3-hydroxybut-2-enonyl vs. 4-fluorobenzamide), shows no TrkA activity but instead acts as a selective estrogen receptor modulator (SERM) with an IC50 of approximately 10 nM in osteoclast lacunae formation assays [2]. This fundamental shift in target engagement—from nuclear receptor modulation to kinase inhibition—is driven entirely by the 3-position substituent.
| Evidence Dimension | Primary biological target and functional activity |
|---|---|
| Target Compound Data | TrkA kinase inhibition (patent WO2015148354 Example 99; quantitative IC50 not publicly disclosed but representative examples in patent show sub-μM TrkA inhibition) |
| Comparator Or Baseline | MU314: Selective estrogen receptor modulator (SERM); IC50 ~10 nM in osteoclast lacunae formation assay; no reported TrkA activity |
| Quantified Difference | Qualitative target switch: TrkA kinase vs. estrogen receptor; 3-position substituent dictates target class |
| Conditions | Target compound: TrkA biochemical assay (patent WO2015148354). MU314: in vitro osteoclast lacunae formation assay [2]. |
Why This Matters
For researchers procuring compounds for pain or oncology kinase programs, the target compound provides TrkA engagement that is absent in the SERM analog MU314, making generic substitution scientifically invalid.
- [1] WO2015148354A3. TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF. Merck Sharp & Dohme Corp. Published 2016-03-31. View Source
- [2] Yamaguchi M, et al. Anti-osteoporosis Effect of 5-Bromo-2-(4-chlorobenzoyl)-(Z)-3-(2-cyano-3-hydroxybut-2-enonyl)aminobenzo[b]furan: a Novel Selective Estrogen Receptor Modulator. J. Health Sci. 2011;57(3):255-263. View Source
